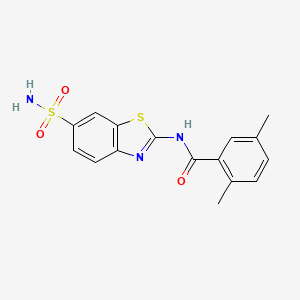
2,5-ジメチル-N-(6-スルファモイル-1,3-ベンゾチアゾール-2-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits significant biological activity, making it a candidate for drug development and biochemical research.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole ring
The final step involves the acylation of the benzothiazole derivative with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
作用機序
The mechanism of action of 2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- 2,4-disubstituted thiazoles
- Indole derivatives
Uniqueness
Compared to other similar compounds, 2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfamoyl and benzothiazole moieties enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
IUPAC Name |
2,5-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-9-3-4-10(2)12(7-9)15(20)19-16-18-13-6-5-11(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFRCQKASMWBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
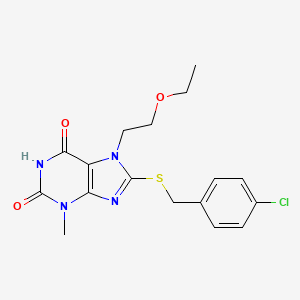
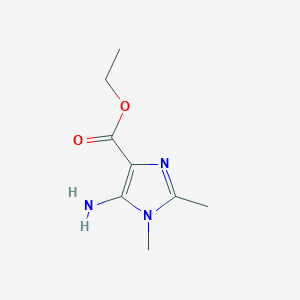
![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
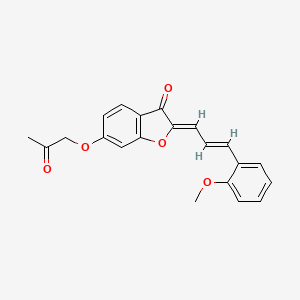
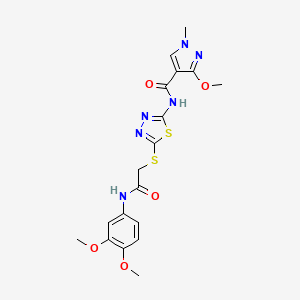
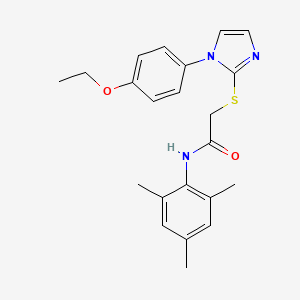
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)
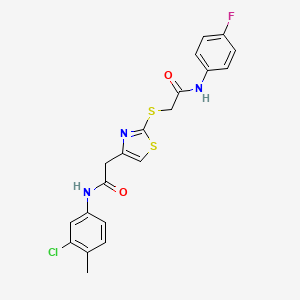
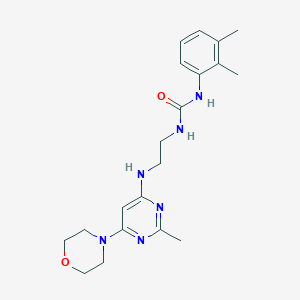
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)
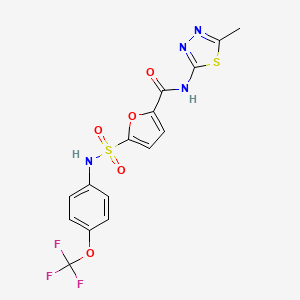
![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
